molecular formula C6H6BrNO B177157 (4-Bromopyridin-3-yl)methanol CAS No. 197007-87-7

(4-Bromopyridin-3-yl)methanol

Cat. No. B177157
CAS RN: 197007-87-7
M. Wt: 188.02 g/mol
InChI Key: DDZMBVCLSZAYOT-UHFFFAOYSA-N
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Description

“(4-Bromopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H6BrNO . It is used as an active pharmaceutical ingredient and a pharmaceutical adjuvant .


Molecular Structure Analysis

The molecular structure of “(4-Bromopyridin-3-yl)methanol” can be represented by the InChI code: 1S/C6H6BrNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 . This indicates that the molecule consists of a bromopyridinyl group attached to a methanol group.


Physical And Chemical Properties Analysis

“(4-Bromopyridin-3-yl)methanol” appears as a white to pale reddish yellow to orange to brown solid or liquid . Other physical and chemical properties such as density, boiling point, and vapor pressure are not available in the search results.

Safety and Hazards

“(4-Bromopyridin-3-yl)methanol” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The specific hazard statements associated with this compound are H315, H319, and H335 .

Mechanism of Action

Mode of Action

The mode of action of (4-Bromopyridin-3-yl)methanol is not well-studied. As a pyridine derivative, it may interact with its targets through hydrogen bonding, pi-stacking, or other non-covalent interactions. The bromine atom could potentially undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with its targets .

Biochemical Pathways

Pyridine derivatives can participate in a wide range of biochemical reactions, but without specific knowledge of the compound’s targets, it is difficult to predict which pathways might be affected .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-Bromopyridin-3-yl)methanol are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of the bromine atom could potentially affect its metabolism and excretion .

Result of Action

The molecular and cellular effects of (4-Bromopyridin-3-yl)methanol’s action are currently unknown due to the lack of research on this compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (4-Bromopyridin-3-yl)methanol. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .

properties

IUPAC Name

(4-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZMBVCLSZAYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331088
Record name (4-bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

197007-87-7
Record name (4-bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-pyridine-3-carbaldehyde (240 mg) in ethanol (10 mL) at 0° C. was treated with sodium borohydride (139 mg) for 30 min. The reaction mixture was then diluted with ethyl acetate and washed with aqueous ammonium chloride and brine to yield (4-bromo-pyridin-3-yl)-methanol as a white solid.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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